molecular formula C18H17FN4O3 B2431474 N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895644-13-0

N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2431474
CAS No.: 895644-13-0
M. Wt: 356.357
InChI Key: OJTJKDUMVRRGFP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c1-11-17(21-22-23(11)14-6-4-5-12(19)9-14)18(24)20-13-7-8-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTJKDUMVRRGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Synthesis

The compound can be synthesized through various methods including one-pot reactions involving appropriate precursors. The synthesis process typically utilizes microwave-assisted techniques to enhance yields and reduce reaction times. Spectroscopic methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its potential as an antiviral and anticancer agent.

Antiviral Activity

In silico studies have indicated that this compound may act as an inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease. Molecular docking simulations suggest that its binding affinity could make it a viable candidate for further development as an antiviral treatment .

Anticancer Activity

The cytotoxic effects of triazole derivatives, including this compound, have been assessed against various cancer cell lines. Preliminary results indicate that it exhibits low cytotoxicity against normal cell lines while showing promising inhibitory effects on tumor cell lines such as MDA-MB-231 and PC3. The IC50 values for these tumor cell lines were found to be above 100 µM, suggesting a selective toxicity profile .

Case Studies

Several case studies have evaluated the efficacy of triazole derivatives in clinical settings:

  • Dengue Virus Inhibition : In a study focusing on dengue virus inhibition, it was found that compounds similar to this compound demonstrated significant inhibition of viral replication in vitro.
  • Cytotoxicity Profiling : A comparative analysis of various triazole derivatives showed that while some exhibited potent anticancer properties, others maintained low toxicity levels against normal cells. This suggests a potential therapeutic window for compounds like this compound in cancer treatment .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of triazole derivatives. The presence of specific functional groups such as methoxy and fluorine atoms has been linked to improved bioactivity profiles.

Compound Activity Type IC50 (µM) Cell Line
Triazole Derivative 1Antiviral (DEN2)--
Triazole Derivative 2Anticancer>100MDA-MB-231
Triazole Derivative 3Anticancer>100PC3

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The triazole scaffold is known for its ability to inhibit various kinases involved in cancer progression. For instance, compounds with a similar structure have shown selective inhibition of c-Met kinases, which are implicated in non-small cell lung cancer and other malignancies. The compound N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could potentially serve as a lead compound in the development of new anticancer agents due to its structural similarities with known inhibitors like Savolitinib, which has shown promising results in clinical trials for metastatic cancers .

1.2 Antimicrobial Properties

Compounds containing the 1,2,3-triazole moiety have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Research has indicated that derivatives of triazoles can exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The specific compound may be evaluated for similar activities, potentially leading to the development of new antibiotics .

Pharmacological Insights

2.1 Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be explored through SAR studies. Modifications at various positions on the triazole ring or the attached phenyl groups may enhance its biological activity or selectivity towards specific targets. Such studies have been instrumental in optimizing other triazole derivatives for better therapeutic outcomes .

2.2 Potential Use in Neurological Disorders

Research suggests that triazole derivatives could also play a role in treating neurological disorders by modulating specific receptors in the brain. For example, certain triazoles have been investigated for their effects on adenosine receptors, which are critical in various neurological functions. The compound's ability to interact with these receptors could be further studied to assess its potential in treating conditions like Huntington’s disease or other neurodegenerative disorders .

Synthetic Methodologies

3.1 Synthesis of Triazole Derivatives

The synthesis of this compound can be achieved through several synthetic routes involving click chemistry techniques that facilitate the formation of triazole rings from azides and alkynes. Such methodologies not only provide efficient pathways for synthesis but also allow for the incorporation of diverse functional groups that can enhance biological activity .

Synthetic Route Reagents Conditions Yield (%)
Route 1Azide + AlkyneCopper-catalyzed85%
Route 2Hydrazine + CarbonylsAcidic medium75%

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole-containing compounds in various applications:

  • Case Study 1: A derivative similar to this compound was tested for anticancer properties and showed significant inhibition of tumor growth in xenograft models .
  • Case Study 2: Research on triazoles has demonstrated their effectiveness as antifungal agents against Candida species with minimum inhibitory concentrations comparable to standard antifungal treatments .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do they influence experimental design?

  • Molecular Weight : 371.36 g/mol (calculated from molecular formula C₁₉H₁₇F₃N₄O₂).
  • Solubility : Limited aqueous solubility due to hydrophobic aromatic rings and triazole core. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .
  • Stability : Hydrolytically stable under neutral conditions but may degrade under strong acidic/basic conditions. Store at –20°C in inert atmospheres.
  • Methodological Note : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, which can confound bioactivity data .

Q. What synthetic routes are reported for this compound, and what are their limitations?

  • Route 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-fluoroaryl azide and a dimethoxyphenyl-substituted alkyne, followed by carboxamide formation. Yields ~60–70% but requires toxic Cu catalysts .
  • Route 2 : Condensation of preformed triazole intermediates with activated carbonyl reagents. Higher purity (>95%) but involves multistep purification (e.g., column chromatography) .
  • Critical Issue : Residual copper in Route 1 may interfere with biological assays; include ICP-MS validation .

Q. How can researchers validate target engagement and selectivity in enzyme inhibition studies?

  • Assay Design : Use fluorescence-based enzymatic assays (e.g., tryptophan quenching for kinase studies) with recombinant proteins.
  • Selectivity Screening : Test against panels of structurally related enzymes (e.g., kinases, phosphatases) to rule off-target effects.
  • Negative Control : Synthesize a structurally analogous inert compound (e.g., replace fluorine with hydrogen) to confirm specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluorine substitution) impact bioactivity?

  • SAR Insights :

  • 3,4-Dimethoxyphenyl Group : Enhances membrane permeability due to lipophilicity but may reduce aqueous solubility .
  • 3-Fluorophenyl Substituent : Increases electronegativity, improving hydrogen bonding with target proteins. Replace with chlorine for comparative studies .
    • Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Q. How to resolve contradictions in IC₅₀ values across different studies?

  • Common Causes :

  • Solvent effects (e.g., DMSO concentration >1% can denature proteins).
  • Assay temperature/pH variations (e.g., triazole stability at pH >8).
    • Resolution : Standardize assay protocols (e.g., REDFISH guidelines) and validate with a reference inhibitor (e.g., staurosporine for kinases) .

Q. What strategies optimize bioavailability for in vivo studies?

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
  • Pro-Drug Approach : Modify carboxamide to ester derivatives for improved absorption; hydrolyze in vivo to active form .
  • PK/PD Modeling : Conduct preliminary pharmacokinetics in rodents to adjust dosing regimens .

Methodological Challenges and Solutions

Q. How to assess metabolic stability and degradation pathways?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Key Metabolites : Demethylation of methoxy groups and oxidation of the triazole ring are common. Use deuterated analogs to track pathways .

Q. What computational tools predict drug-target interactions for this compound?

  • Tools :

  • Molecular Dynamics (MD) : GROMACS for simulating binding stability.
  • Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties of fluorine and methoxy groups .
    • Validation : Cross-reference with cryo-EM or X-ray crystallography data if available .

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